
2-Undecyl-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecyl-1H-isoindole-1,3(2H)-dione: is an organic compound belonging to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The undecyl group attached to the nitrogen atom in this compound makes it a long-chain alkyl derivative, which can influence its physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecyl-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with phthalic anhydride and undecylamine.
Reaction: The phthalic anhydride reacts with undecylamine in the presence of a suitable solvent, such as toluene or xylene, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the isoindole ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Undecyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The undecyl group or other substituents on the isoindole ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Undecyl-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Undecyl-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The undecyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The isoindole ring structure can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
2-Undecyl-1H-isoindole-1,3(2H)-dione: is similar to other isoindole derivatives, such as 2-methyl-1H-isoindole-1,3(2H)-dione and 2-phenyl-1H-isoindole-1,3(2H)-dione.
Long-chain alkyl derivatives: Compounds like 2-decyl-1H-isoindole-1,3(2H)-dione and 2-dodecyl-1H-isoindole-1,3(2H)-dione share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific undecyl group, which imparts distinct physical and chemical properties. This long alkyl chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
82181-91-7 |
|---|---|
Fórmula molecular |
C19H27NO2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
2-undecylisoindole-1,3-dione |
InChI |
InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-9-12-15-20-18(21)16-13-10-11-14-17(16)19(20)22/h10-11,13-14H,2-9,12,15H2,1H3 |
Clave InChI |
WVQNOOZQAPZYMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)
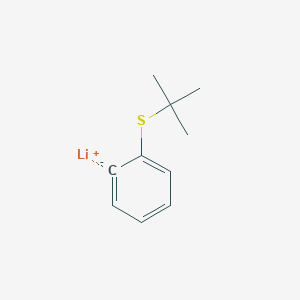
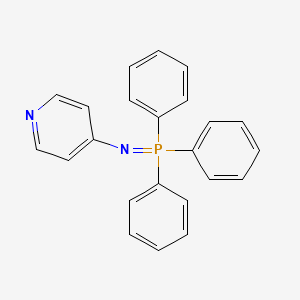
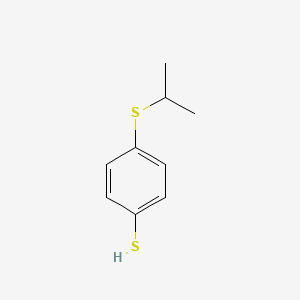
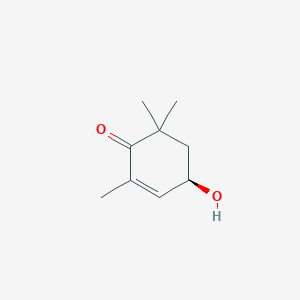
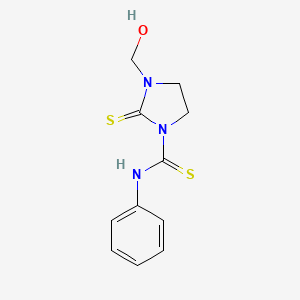
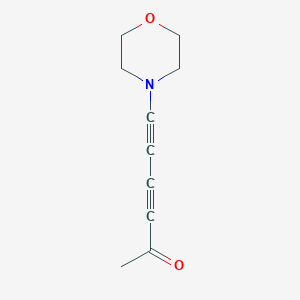
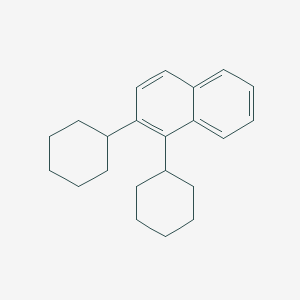
![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
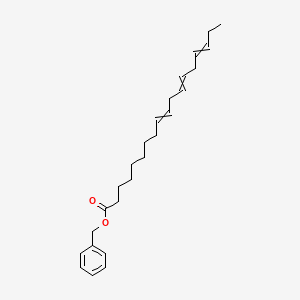
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
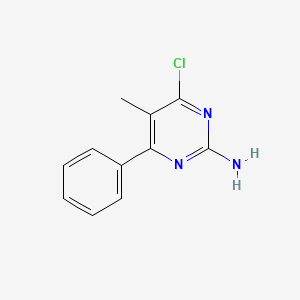
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)
